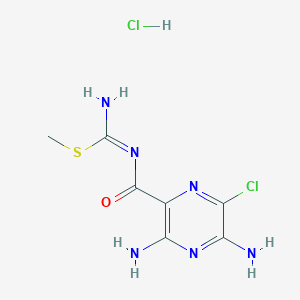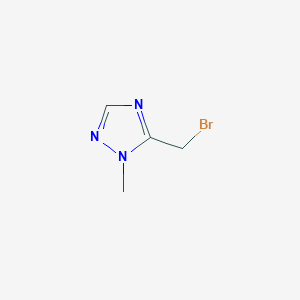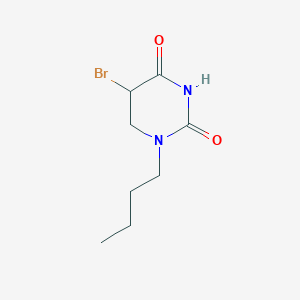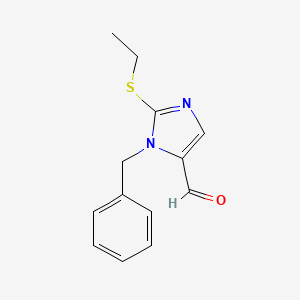
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carbamimidothioate groups. It is often used in research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This intermediate can be synthesized through the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of existing groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated derivative.
Wissenschaftliche Forschungsanwendungen
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This compound is a precursor in the synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride.
Amiloride Hydrochloride: A related compound used as a diuretic and in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H10Cl2N6OS |
|---|---|
Molekulargewicht |
297.16 g/mol |
IUPAC-Name |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H9ClN6OS.ClH/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2;/h1H3,(H4,9,10,13)(H2,11,14,15);1H |
InChI-Schlüssel |
YTOQCGWZCLUEMB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)




![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)






